(2E)-2-cyano-3-(dimethylamino)-N-phenylprop-2-enamide

Hepatitis B virus Non-nucleoside inhibitor Stereochemistry-activity relationship

(2E)-2-Cyano-3-(dimethylamino)-N-phenylprop-2-enamide (CAS 120651-07-2) is the thermodynamically favored E geometrical isomer of a cyanoacetamide-derived enaminonitrile, with molecular formula C₁₂H₁₃N₃O and molecular weight 215.25 g/mol. Synthesized via condensation of 2-cyanoacetanilide with N,N-dimethylformamide dimethylacetal (DMF-DMA) under Vilsmeier-type conditions, this compound crystallizes as colorless plates with a characteristic melting point of 162.5–164 °C.

Molecular Formula C12H13N3O
Molecular Weight 215.256
CAS No. 120651-07-2
Cat. No. B2830964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-2-cyano-3-(dimethylamino)-N-phenylprop-2-enamide
CAS120651-07-2
Molecular FormulaC12H13N3O
Molecular Weight215.256
Structural Identifiers
SMILESCN(C)C=C(C#N)C(=O)NC1=CC=CC=C1
InChIInChI=1S/C12H13N3O/c1-15(2)9-10(8-13)12(16)14-11-6-4-3-5-7-11/h3-7,9H,1-2H3,(H,14,16)/b10-9+
InChIKeyDKQRAHUZMNXWFV-MDZDMXLPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2E)-2-Cyano-3-(dimethylamino)-N-phenylprop-2-enamide (CAS 120651-07-2): Structural Identity, Compound Class, and Procurement-Relevant Characteristics


(2E)-2-Cyano-3-(dimethylamino)-N-phenylprop-2-enamide (CAS 120651-07-2) is the thermodynamically favored E geometrical isomer of a cyanoacetamide-derived enaminonitrile, with molecular formula C₁₂H₁₃N₃O and molecular weight 215.25 g/mol [1]. Synthesized via condensation of 2-cyanoacetanilide with N,N-dimethylformamide dimethylacetal (DMF-DMA) under Vilsmeier-type conditions, this compound crystallizes as colorless plates with a characteristic melting point of 162.5–164 °C [1][2]. It belongs to the broader class of 2-cyano-3-(dimethylamino)acrylamides, which serve as versatile enaminonitrile building blocks for heterocyclic synthesis, particularly for constructing pyrazole, pyrimidine, pyridone, and isoxazole scaffolds [3]. The E-configuration is stereochemically distinct from its Z-isomer counterpart (CAS 89567-72-6), a distinction that carries profound consequences for biological activity and intended research application [4].

Why the (2E)-Isomer (CAS 120651-07-2) Cannot Be Interchanged with Its (2Z)-Isomer or Other Cyanoacetamide-Derived Enaminonitriles


Geometric isomerism in 2-cyano-3-(dimethylamino)-N-phenylacrylamides is not a trivial stereochemical detail—it dictates biological activity. The (2Z)-isomer (CAS 89567-72-6) has been unequivocally identified, via single-crystal X-ray crystallography and in vitro antiviral assays, as the active species responsible for non-nucleoside inhibition of hepatitis B virus (HBV), with an EC₉₀ of approximately 0.5 μM, while the (2E)-isomer is essentially inactive in this assay [1]. Conversely, the (2E)-isomer is the specific, structurally confirmed intermediate employed in the patented synthesis of substituted phenyl-5-aminopyrazoles exhibiting anxiolytic and antidepressant activity (US 4,393,217) [2]. Beyond isomerism, the N-phenyl substitution pattern on the enaminonitrile scaffold confers distinct reactivity and physicochemical properties—melting point, LogP, hydrogen-bonding capacity, and cyclocondensation regioselectivity—relative to N-alkyl or N-benzyl analogs [3][4]. Procuring an incorrect isomer or an N-substituted analog without verifying stereochemical and substituent identity can result in a compound that is biologically inert for the intended target, or that produces an entirely different heterocyclic product in downstream synthetic chemistry.

Quantitative Differentiation Evidence for (2E)-2-Cyano-3-(dimethylamino)-N-phenylprop-2-enamide (CAS 120651-07-2) Versus Closest Analogs


Anti-HBV Activity: E-Isomer (Inactive) Versus Z-Isomer (EC₉₀ ≈ 0.5 μM) — A Procurement-Decisive Stereochemical Switch

In the phenylpropenamide class, only the Z geometrical isomer exhibits anti-HBV activity. Wang et al. (2011) separated E and Z isomers of substituted arylpropenamides, confirmed their stereochemistry by single-crystal X-ray crystallography, and demonstrated that the anti-HBV activity resides exclusively in the Z isomer. For the most potent Z-phenylpropenamide analogs identified, the EC₉₀ against HBV in vitro was approximately 0.5 μM, whereas the corresponding E isomers showed no meaningful antiviral activity [1]. Researchers intending to study HBV inhibition must specifically procure the Z isomer (CAS 89567-72-6); procurement of the E isomer (120651-07-2) for this target will yield a false-negative result.

Hepatitis B virus Non-nucleoside inhibitor Stereochemistry-activity relationship

Patented Intermediate for Anxiolytic 5-Aminopyrazoles: E-Isomer as the Defined Synthetic Precursor in US 4,393,217

US Patent 4,393,217 explicitly designates the E isomer of 2-cyano-3-(dimethylamino)-N-phenylacrylamide (referred to as '2-cyano-3-dimethylamino-acrylanilide') as the key intermediate (Compound C) in the synthesis of substituted phenyl-5-aminopyrazoles possessing anxiolytic and/or antidepressant activity [1]. In Example 1, 10.0 g of 2-cyanoacetanilide is heated with 25 mL of DMF-DMA to yield the title compound as colorless plates with m.p. 162.5–164 °C, which is subsequently reacted with hydrazine hydrate to afford 5-amino-1-methyl-4-pyrazolecarboxanilide (m.p. 213.5–215 °C) [1]. In contrast, the Z isomer or N-alkyl-substituted analogs (e.g., N-benzyl derivative, m.p. 160.5–161 °C; N-o-chlorobenzyl derivative, m.p. 144–146.5 °C) are specified for different final pyrazole products and would not yield the identical pharmacophore [1].

Anxiolytic agents 5-Aminopyrazole synthesis Patent-defined intermediate

Enaminonitrile Reactivity for Heterocyclic Diversification: N-Phenyl Substituent Effects on Cyclocondensation Regioselectivity

2-Cyano-3-(dimethylamino)-N-phenylacrylamide functions as a versatile C3 enaminonitrile synthon, reacting with nitrogen dinucleophiles (hydrazine, guanidine, hydroxylamine) to regioselectively form pyrazole, pyrimidine, and isoxazole derivatives respectively [1][2]. The N-phenyl substituent influences both the reaction kinetics and the electronic properties of the resulting heterocycles. In the 2-cyanoarylacrylamide (2-CAA) class studied by Gunasekar et al. (2015), the equilibrium between amide and iminol tautomers—which directly affects nucleophilic attack regioselectivity—can be tuned by the choice of electron-donating or electron-withdrawing substituents on the phenyl ring [3]. The unsubstituted N-phenyl derivative (CAS 120651-07-2) thus represents the baseline electronic profile against which substituted analogs (e.g., 4-methoxy, 4-chloro, 2,5-dimethylphenyl) can be systematically compared for reactivity tuning [3][4]. In contrast, N-alkyl enaminonitriles lack the aryl electronic modulation capability and exhibit different cyclocondensation outcomes [2].

Heterocyclic synthesis Enaminonitrile building block Cyclocondensation

Fluorescence and Tautomerism: Amide–Iminol Equilibrium as a Quantitative Spectroscopic Differentiator from Non-Fluorescent Cyanoacetamide Precursors

The 2-cyanoarylacrylamide (2-CAA) class, of which the title compound is the prototypical N-phenyl member, exhibits solvent-dependent fluorescence arising from coexisting amide and iminol tautomers in solution. Gunasekar et al. (2015) reported that 2-CAA derivatives display fluorescence quantum yields ranging from 0.7 to 0.85 and biexponential fluorescence decay lifetimes of 14–20 ns, with the tautomeric equilibrium sensitive to both solvent polarity and aryl substituent electronic effects [1]. The fluorescence originates from dimeric N–H···O hydrogen-bonded species in the solid state (confirmed by single-crystal X-ray diffraction) that persist in solution [1]. In contrast, the synthetic precursor 2-cyanoacetanilide (CAS 621-03-4) lacks the dimethylaminomethylene enamine moiety and does not exhibit this tautomer-dependent fluorescence, providing a clear spectroscopic handle for reaction monitoring and quality control [1][2]. This photophysical property is absent in simple N-alkyl enaminonitriles that cannot form the extended conjugation required for fluorescence.

Fluorescence spectroscopy Tautomerism Photophysical properties

Physicochemical Identity Markers: Melting Point, LogP, and PSA as Procurement Quality Control Parameters Relative to the (2Z)-Isomer and Precursor

The (2E)-isomer (CAS 120651-07-2) can be distinguished from its (2Z)-isomer (CAS 89567-72-6) and its synthetic precursor 2-cyanoacetanilide (CAS 621-03-4) by three readily measurable physicochemical parameters. The melting point of the (2E)-isomer is 162.5–164 °C (colorless plates) as reported in US Patent 4,393,217 [1], while the precursor 2-cyanoacetanilide melts at 198–202 °C [2]. The computed partition coefficient (LogP) for the title compound is 1.59–1.67, with a topological polar surface area (TPSA) of 56.13 Ų . The predicted pKa is 11.02 ± 0.70 . These values provide orthogonal identity confirmation: a melting point significantly below 160 °C or above 170 °C suggests either the Z-isomer contamination or incomplete conversion from the precursor. The LogP and TPSA values further differentiate this compound from more lipophilic N-substituted analogs (e.g., N-benzyl or N-(2,5-dimethylphenyl) derivatives) which exhibit higher LogP values due to additional hydrophobic surface area.

Quality control Melting point LogP Polar surface area

Optimal Procurement and Application Scenarios for (2E)-2-Cyano-3-(dimethylamino)-N-phenylprop-2-enamide (CAS 120651-07-2)


Synthesis of 5-Amino-1-methyl-4-pyrazolecarboxanilide and Related Anxiolytic Pharmacophores per US 4,393,217

This compound is the mandatory intermediate for preparing 5-amino-1-methyl-4-pyrazolecarboxanilide (m.p. 213.5–215 °C) and its substituted analogs as described in US Patent 4,393,217 [1]. The synthetic sequence—condensation with DMF-DMA to yield the E-enaminonitrile, followed by cyclization with hydrazine hydrate in refluxing ethanol—is explicitly documented in the patent's Example 1 [1]. Researchers developing anxiolytic or antidepressant candidates based on the phenyl-5-aminopyrazole scaffold should procure this specific E-isomer, as alternative isomers or N-substituted analogs lead to structurally distinct final products. The patent-defined melting point (162.5–164 °C) serves as an in-hand identity verification before committing to the subsequent cyclization step [1].

Negative Control or Selectivity Profiling in Anti-HBV Drug Discovery Programs

For research groups investigating phenylpropenamide-based non-nucleoside HBV inhibitors, the (2E)-isomer serves as a stereochemically defined negative control. Wang et al. (2011) established that anti-HBV activity resides exclusively in the (2Z)-isomer, with the most potent Z-phenylpropenamides achieving an EC₉₀ of approximately 0.5 μM in vitro [2]. The E-isomer (120651-07-2) is inactive in this assay, making it an essential comparator for confirming that observed antiviral activity is stereospecific [2]. Procurement of both isomers from verified sources is critical for rigorous structure-activity relationship (SAR) studies in HBV drug discovery.

Heterocyclic Library Synthesis Using the Enaminonitrile as a C3 Building Block

The enaminonitrile functionality of this compound enables one-step cyclocondensation with dinucleophiles to generate diverse heterocyclic scaffolds. Reaction with hydrazine hydrate yields 5-aminopyrazoles, with guanidine yields 2,4-diaminopyrimidines, and with hydroxylamine yields 5-aminoisoxazoles [3][4]. The N-phenyl substituent provides a convenient baseline for subsequent structure-reactivity and structure-property relationship studies across the resulting heterocyclic library. This compound is therefore suited for medicinal chemistry groups constructing focused heterocyclic libraries for phenotypic or target-based screening, where the N-phenyl group can be systematically varied or retained as a pharmacophoric element [3].

Fluorescence-Based Reaction Monitoring and Spectroscopic Probe Development

The 2-cyanoarylacrylamide scaffold exhibits solvent- and substituent-dependent fluorescence with quantum yields of 0.7–0.85 and biexponential lifetimes of 14–20 ns, originating from amide–iminol tautomerism [5]. This intrinsic fluorescence, absent in the non-enamine precursor 2-cyanoacetanilide, enables real-time fluorescence monitoring of the DMF-DMA condensation reaction and subsequent cyclization steps [5]. For academic and industrial laboratories optimizing synthetic routes to pyrazoles, pyrimidines, or pyridones from cyanoacetamide precursors, the fluorescence signature provides a non-destructive, in situ quality control tool that reduces reliance on off-line HPLC or TLC analysis [5].

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